
Methyl 2-(diethylamino)ethane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(diethylamino)ethane-1-sulfonate is an organosulfur compound with a unique structure that includes a sulfonate group, an ethane backbone, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethylamino)ethane-1-sulfonate typically involves the reaction of diethylamine with ethylene sulfonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(diethylamino)ethane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The ethane backbone can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethane derivatives.
Scientific Research Applications
Methyl 2-(diethylamino)ethane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(diethylamino)ethane-1-sulfonate involves its ability to act as an alkylating agent. The sulfonate group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property makes it useful in enzyme inhibition studies and protein modification research.
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: Another alkylating agent with similar properties but different structural features.
2-(Diethylamino)ethanethiol: A compound with a similar diethylamino group but different reactivity due to the presence of a thiol group.
Uniqueness
Methyl 2-(diethylamino)ethane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to other similar compounds
Properties
CAS No. |
319917-61-8 |
|---|---|
Molecular Formula |
C7H17NO3S |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
methyl 2-(diethylamino)ethanesulfonate |
InChI |
InChI=1S/C7H17NO3S/c1-4-8(5-2)6-7-12(9,10)11-3/h4-7H2,1-3H3 |
InChI Key |
RUVOXVAWSYEUHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)

![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)
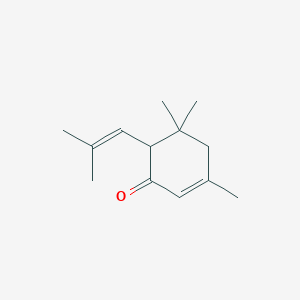
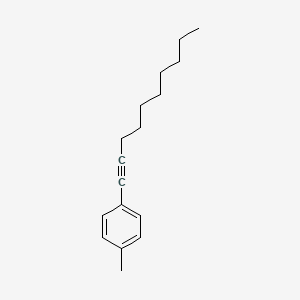
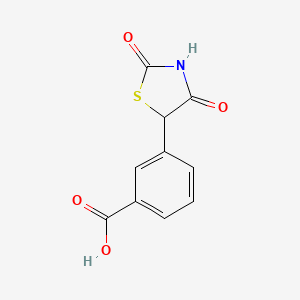

![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)



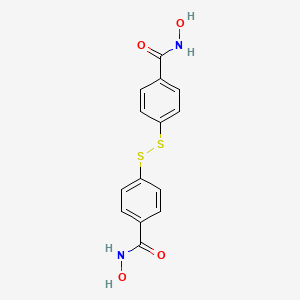
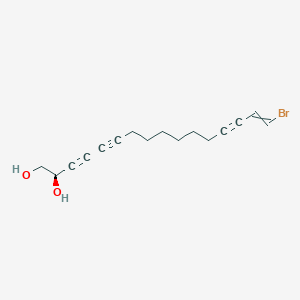
![Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-](/img/structure/B12576995.png)
